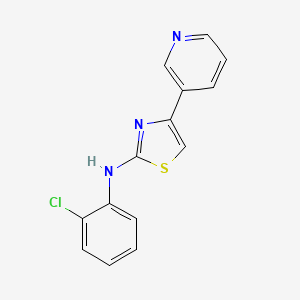
N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, also known as MPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In anticancer studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. In Alzheimer's disease studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects:
N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In anticancer studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to reduce the levels of amyloid-beta peptides in the brain. In corrosion inhibition studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to reduce the corrosion rate of metals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Another advantage is its potential applications in various fields, which allows for interdisciplinary research. One limitation of using N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. In medicinal chemistry, future studies could focus on optimizing the structure of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine for increased anticancer activity. In pharmacology, future studies could focus on the development of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine-based drugs for the treatment of Alzheimer's disease. In materials science, future studies could focus on the development of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine-based coatings for corrosion protection. Overall, the potential applications of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine make it a promising compound for further research in various fields.
Métodos De Síntesis
The synthesis of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves the reaction of 3-methoxybenzaldehyde, 4-pyridinecarboxaldehyde, and thiosemicarbazide in the presence of a catalyst. The resulting product is N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has shown potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In pharmacology, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In materials science, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been studied for its potential as a corrosion inhibitor for metals.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-4-2-3-12(9-13)17-15-18-14(10-20-15)11-5-7-16-8-6-11/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQYHCSRNCMCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)

![(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)


![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)